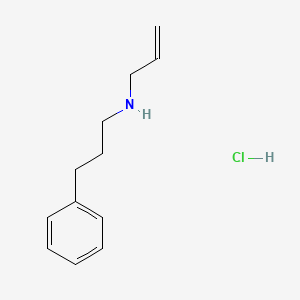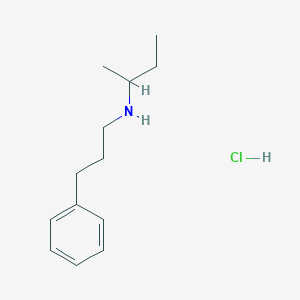![molecular formula C12H19BrClNO2 B6344290 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride CAS No. 1240570-94-8](/img/structure/B6344290.png)
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride, also known as BAMMPH, is a synthetic compound that has been used in scientific research for a variety of applications. BAMMPH is a brominated derivative of phenol, which is a benzene ring with a hydroxyl group attached. BAMMPH has a variety of properties that make it a useful tool for research, including its ability to act as an intermediate in organic synthesis, its relatively low toxicity, and its ability to absorb light in the visible spectrum.
Scientific Research Applications
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis, as a reagent in the synthesis of other compounds, and as a photoreactive material. 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride has also been used as a fluorescent probe in biological research, as its absorption and emission spectra can be used to measure the presence of other compounds.
Mechanism of Action
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride is a relatively simple compound that does not have any specific mechanism of action. However, it can be used as an intermediate in organic synthesis, as a reagent in the synthesis of other compounds, and as a photoreactive material. In addition, its absorption and emission spectra can be used to measure the presence of other compounds.
Biochemical and Physiological Effects
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride is a synthetic compound and does not have any biochemical or physiological effects. However, its use in scientific research may have the potential to lead to the development of compounds with biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride has several advantages for use in laboratory experiments. The most notable advantage is its relatively low toxicity, which makes it a safe and effective reagent for use in laboratory experiments. In addition, 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride is relatively stable and can be stored for extended periods of time without significant degradation. However, 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride is not soluble in many organic solvents and can be difficult to work with in some laboratory experiments.
Future Directions
The use of 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride in scientific research is still relatively new and there are a number of potential future directions for its use. One potential direction is the use of 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride as a fluorescent probe in biological research. 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride's absorption and emission spectra can be used to measure the presence of other compounds, and this could be used to study the interactions between different compounds in biological systems. Additionally, 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride could be used in the synthesis of other compounds, such as peptides, amino acids, and nucleic acids. Finally, 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride could be used as an intermediate in organic synthesis, as its relatively low toxicity makes it a safe and effective reagent for use in laboratory experiments.
Synthesis Methods
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride is typically synthesized from the reaction of 2-bromo-4-methoxyphenol with butan-2-amine in the presence of hydrochloric acid. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is exothermic, with the heat generated aiding in the reaction. The reaction is typically complete within one hour and yields 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride in a high yield.
properties
IUPAC Name |
2-bromo-4-[(butan-2-ylamino)methyl]-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-4-8(2)14-7-9-5-10(13)12(15)11(6-9)16-3;/h5-6,8,14-15H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHHAMIJVAAHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)
